
4-Piperidinyl 2-methylpropanoate hydrochloride
Vue d'ensemble
Description
4-Piperidinyl 2-methylpropanoate hydrochloride, also known as PIPERIDIN-4-YL ISOBUTYRATE HYDROCHLORIDE, is a chemical compound with the molecular formula C9H18ClNO2 . Its molecular weight is 207.7 .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis involve reactions like hydrogenation, cyclization, cycloaddition, annulation, and amination . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .
Molecular Structure Analysis
The molecular structure of 4-Piperidinyl 2-methylpropanoate hydrochloride consists of 9 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .
Applications De Recherche Scientifique
Drug Design and Synthesis
4-Piperidinyl 2-methylpropanoate hydrochloride: is a valuable intermediate in medicinal chemistry, particularly in the design and synthesis of piperidine derivatives . These derivatives are integral in creating a wide range of pharmaceuticals due to their biological activity. The compound’s structure allows for the introduction of various functional groups, making it a versatile building block for developing new drugs with potential therapeutic applications.
Pharmacological Research
In pharmacology, 4-Piperidinyl 2-methylpropanoate hydrochloride plays a crucial role in the synthesis of compounds with diverse pharmacological activities . It is used to create derivatives that exhibit properties such as antihypertensive, antiulcer, antimicrobial, and anticancer activities. This makes it an essential component in the discovery and evaluation of new drugs.
Organic Synthesis
This compound serves as a key starting material in organic synthesis, facilitating the construction of complex molecules . Its reactivity enables chemists to develop innovative synthetic routes for piperidine derivatives, which are often found in natural products and pharmaceuticals.
Biochemical Studies
In biochemistry, 4-Piperidinyl 2-methylpropanoate hydrochloride is used to explore biochemical pathways and interactions . Its derivatives can act as probes or inhibitors to study enzyme function, receptor binding, and signal transduction processes, providing insights into the molecular mechanisms of diseases.
Industrial Applications
While specific industrial uses of 4-Piperidinyl 2-methylpropanoate hydrochloride are not detailed in the search results, compounds like this often find applications in the development of materials and chemicals used in various industries due to their reactivity and the ability to form stable structures .
Reference Standards
In the pharmaceutical industry, 4-Piperidinyl 2-methylpropanoate hydrochloride may be used as a reference standard in analytical testing to ensure the quality and consistency of drug products . It helps in validating the analytical methods and ensuring the purity of the synthesized compounds.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
piperidin-4-yl 2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)9(11)12-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBQIOMLDPDEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinyl 2-methylpropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




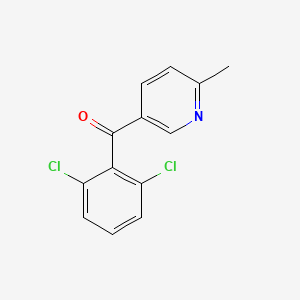
![2-((5-(tert-Butylamino)-6-(4-Ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(pyrrolidin-1-yl)butyl)acetamide](/img/structure/B1452989.png)
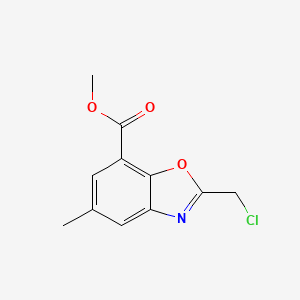
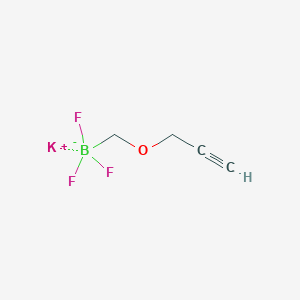



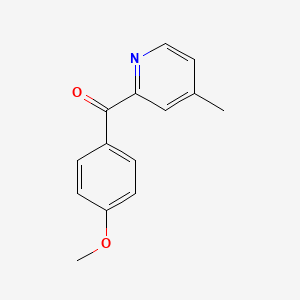
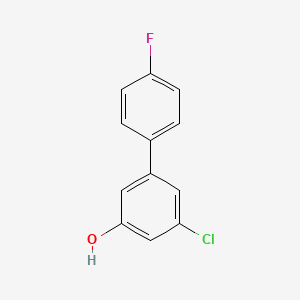
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)


![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)